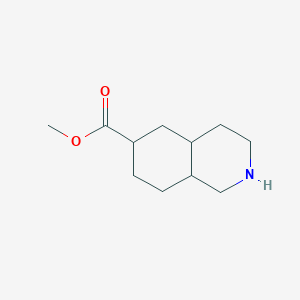

Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-6-carboxylate

Description

Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-6-carboxylate (LY382884) is a decahydroisoquinoline derivative characterized by a bicyclic fused ring system with a carboxylate ester group at position 6 and a methyl substituent at position 4a. It functions as a selective antagonist for kainate receptors (GluK1/GluR5 subunits) with minimal activity at AMPA or NMDA receptors, making it a critical tool for studying synaptic plasticity and neurological disorders . Its stereochemistry (3S,4aR,6S,8aR) is essential for receptor binding specificity .

Properties

IUPAC Name |

methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-14-11(13)9-2-3-10-7-12-5-4-8(10)6-9/h8-10,12H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKOSMJHGRAFRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2CNCCC2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-6-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor to form the decahydroisoquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Hydrogenation: The resulting isoquinoline derivative is then subjected to hydrogenation to saturate the aromatic ring, forming the decahydroisoquinoline structure.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and high-pressure hydrogenation systems are often employed to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-6-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can further saturate the molecule or reduce functional groups. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Halogenation followed by nucleophilic substitution is a common method.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine (Br₂) followed by nucleophilic substitution with sodium methoxide (NaOCH₃).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of fully saturated derivatives.

Substitution: Introduction of various functional groups such as halides or alkoxides.

Scientific Research Applications

Medicinal Chemistry

Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-6-carboxylate has been investigated for its pharmacological properties. Research indicates that derivatives of isoquinoline structures exhibit various biological activities such as:

- Anticonvulsant Activity : Compounds related to methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline have shown efficacy in models of epilepsy. For instance, certain derivatives have been tested for their ability to inhibit seizures in animal models .

- Antidiabetic Properties : Some studies suggest that isoquinoline derivatives can improve insulin sensitivity and glucose metabolism .

- Anticancer Effects : The compound has been noted for its ability to induce apoptosis in cancer cell lines through various mechanisms .

Neuropharmacology

The compound's structure allows it to interact with neurotransmitter systems. Notably:

- NMDA Receptor Modulation : this compound acts as a selective antagonist at NMDA receptors. This property is significant for developing treatments for neurodegenerative diseases and psychiatric disorders .

- AMPA Receptor Antagonism : It has been shown to selectively block AMPA receptors over NMDA receptors in certain studies. This selectivity is crucial for minimizing side effects associated with broad-spectrum glutamate receptor antagonists .

Synthetic Organic Chemistry

In synthetic applications:

- Building Block for Complex Molecules : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its decahydroisoquinoline framework is valuable in constructing various alkaloids and other biologically active compounds .

- Synthesis of Alkaloids : A divergent synthetic approach has utilized this compound as a precursor for synthesizing yohimbinoid alkaloids. These alkaloids are known for their pharmacological importance and complexity .

Data Table: Summary of Applications

Case Study 1: Anticonvulsant Activity

In a study evaluating the anticonvulsant properties of various isoquinoline derivatives including this compound:

- The compound was tested against pentylenetetrazole-induced seizures in mice.

- Results indicated a significant reduction in seizure frequency compared to controls.

Case Study 2: Neuropharmacological Effects

Research involving the modulation of NMDA receptors demonstrated:

- The compound's ability to inhibit excitotoxicity in neuronal cultures.

- Potential implications for treating conditions like Alzheimer's disease were discussed.

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-6-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Decahydroisoquinoline-Based Kainate Receptor Antagonists

LY293558 and LY294486

- Structure : Both contain tetrazole substituents (e.g., LY293558: 6-[2-(1H-tetrazol-5-yl)ethyl] substitution) .

- Activity : Inhibit GluR5-containing kainate receptors but also potently antagonize AMPA receptors, limiting their utility in AMPA-active systems .

- Key Difference : LY382884 lacks AMPA receptor activity due to its 4-carboxyphenylmethyl group, enhancing selectivity for GluR5 .

LY466195

NMDA and AMPA Receptor-Targeting Analogs

LY235959

- Structure: Phosphonomethyl substitution at position 6 .

Tezampanel (LY293558)

Pharmacokinetic Modifications: Prodrug Derivatives

- LY382884 Prodrugs (e.g., dimethyl ester, diisopropyl ester): Designed to improve oral bioavailability. The diacid form shows poor absorption, while ester prodrugs enhance solubility and systemic exposure .

- Comparison with Ethyl/Methyl Dihydroisoquinoline Esters (e.g., Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate): These lack the decahydro backbone and exhibit distinct metabolic stability due to reduced ring saturation .

Chlorinated Isoquinoline Derivatives

- decahydro) structure reduces conformational rigidity .

Structural-Activity Relationship (SAR) Insights

Pharmacological and Clinical Implications

LY382884’s selectivity enables precise modulation of GluR5-dependent pathways in conditions like epilepsy and neuropathic pain, without interfering with AMPA-mediated synaptic transmission . In contrast, broader-spectrum antagonists (e.g., LY293558) risk disrupting essential excitatory signaling .

Biological Activity

Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and its systematic name reflects its complex bicyclic structure. The isoquinoline framework is known for various biological activities, particularly in neuropharmacology.

1. Neuropharmacological Effects

This compound has been studied for its interactions with glutamate receptors. Research indicates that it may act as an antagonist at NMDA receptors, which are crucial for synaptic plasticity and memory function. This antagonistic activity could provide a basis for its neuroprotective effects in conditions such as stroke and neurodegenerative diseases .

2. Antitumor Activity

Studies have explored the compound's potential as an antitumor agent. In vitro assays demonstrated that it inhibits the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to modulate signaling pathways involved in tumor progression has been highlighted in recent research .

3. Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines and mediators. This activity suggests its potential therapeutic application in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

- Study on Neuroprotective Effects : A study investigated the neuroprotective effects of the compound in a rat model of ischemic stroke. Results indicated significant reductions in infarct size and improved neurological scores compared to control groups .

- Antitumor Efficacy : Another study assessed the cytotoxicity of the compound against human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability and increased apoptosis markers .

Data Tables

Q & A

Basic: What are the established synthetic routes for Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-6-carboxylate?

Methodological Answer:

The synthesis typically involves esterification of the parent diacid compound. For example, the dimethyl ester prodrug (Compound C) is synthesized by reacting the diacid with anhydrous methanol and thionyl chloride (SOCl₂) under reflux conditions. Purification is achieved via silica gel chromatography (3% methanol/dichloromethane), followed by recrystallization from ether . Characterization includes elemental analysis (C, H, N), optical rotation ([α]D), and mass spectrometry (e.g., ionspray MS confirming [M+H-HCl]+ peaks) .

Basic: What is the primary pharmacological target of this compound?

Methodological Answer:

This compound (LY382884) selectively antagonizes kainate receptors containing the GluK1 subunit. Competitive binding assays using radioligands like [³H]AMPA and functional electrophysiological studies on heteromeric GluK1/GluK2 or GluK1/GluK5 receptors confirm its potency (IC₅₀ ~100 nM). It does not affect AMPA or NMDA receptors at therapeutic concentrations, making it a critical tool for isolating kainate receptor-mediated effects .

Advanced: How to experimentally validate its antagonist activity and receptor subtype specificity?

Methodological Answer:

- In vitro: Use rat cortical tissue for radioligand displacement assays ([³H]AMPA for AMPA receptors, [³H]CGS 19755 for NMDA receptors) to confirm selectivity .

- Ex vivo: Employ hippocampal slice preparations to assess inhibition of kainate-induced depolarizations while monitoring NMDA-independent long-term potentiation (LTP) in mossy fiber pathways .

- In vivo: Administer LY382884 (10 mg/kg) in rodent models to evaluate seizure suppression or synaptic plasticity modulation, with plasma pharmacokinetics via HPLC-MS to correlate exposure levels with efficacy .

Advanced: What structural modifications improve bioavailability, and how are they validated?

Methodological Answer:

Prodrug strategies, such as diesters (e.g., dimethyl, diisopropyl esters), enhance oral bioavailability by increasing lipophilicity. For example:

- Compound C (dimethyl ester): Shows 3-fold higher bioavailability in dogs compared to the diacid. Validate via LC-MS quantification of plasma diacid levels post-oral administration .

- Metabolic stability: Incubate prodrugs with liver microsomes to assess esterase-mediated conversion to the active diacid. Use LC-MS/MS to track hydrolysis kinetics .

Advanced: How to resolve contradictions in receptor subtype selectivity across studies?

Methodological Answer:

- Radioligand specificity: Compare binding affinities using recombinant GluK1, GluK2, and GluK5 receptors to rule off-target effects. For example, LY382884 shows no activity at GluK6-containing receptors .

- Functional assays: Use GluK1-knockout mice or siRNA silencing to isolate receptor contributions in synaptic transmission .

- Cross-validate: Apply selective AMPA/NMDA antagonists (e.g., NBQX, MK-801) to ensure kainate-specific effects in electrophysiological models .

Advanced: What structure-activity relationship (SAR) trends govern receptor antagonism?

Methodological Answer:

Key SAR findings from decahydroisoquinoline derivatives:

- Stereochemistry: The (3S,4aR,6S,8aR) configuration maximizes GluK1 affinity. Epimerization at C3 or C6 reduces potency by >100-fold .

- Chain length: A two-carbon spacer between the tetrazole and bicyclic nucleus optimizes AMPA receptor antagonism (e.g., LY377770) .

- Substituent effects: Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance metabolic stability without compromising receptor binding .

Methodological Challenge: Quantifying in vivo efficacy while minimizing off-target effects.

Methodological Answer:

- Dose optimization: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodents to define the therapeutic window. For example, LY382884’s anticonvulsant effects are observed at 10 mg/kg (i.p.) without motor impairment .

- Biomarker monitoring: Measure Fos protein expression in hippocampal regions post-kainic acid challenge to correlate target engagement with biological response .

Experimental Models for Studying Synaptic Plasticity Modulation

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.